5-Chloro-1-isobutyl-1H-1,2,4-triazole
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Overview
Description
5-Chloro-1-isobutyl-1H-1,2,4-triazole is a heterocyclic compound containing a triazole ring substituted with a chlorine atom and an isobutyl group. This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of action
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Mode of action
The mode of action of 1,2,4-triazoles generally involves interactions with biological receptors through hydrogen-bonding and dipole interactions .
Biochemical pathways
1,2,4-Triazoles are involved in a wide range of potential pharmaceutical activities including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Result of action
The result of the action of 1,2,4-triazoles can vary widely depending on the specific compound and its targets. They have been introduced as an antimicrobial agent and various medicines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-isobutyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine or substituted hydrazines with suitable electrophiles . Another approach involves the cycloaddition reaction of reactive cumulenes with nitrile precursors . Microwave irradiation has also been employed to enhance the efficiency of these reactions .
Industrial Production Methods
Industrial production of 1,2,4-triazole derivatives, including this compound, often utilizes scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-isobutyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
5-Chloro-1-isobutyl-1H-1,2,4-triazole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A well-known antifungal agent containing a triazole ring.
Voriconazole: Another antifungal agent with a triazole structure.
Anastrozole: An anticancer drug that also contains a triazole ring.
Uniqueness
5-Chloro-1-isobutyl-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the isobutyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-chloro-1-(2-methylpropyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-5(2)3-10-6(7)8-4-9-10/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXMPHLHFVQDIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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